1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

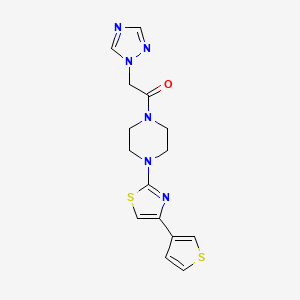

The compound 1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone features a piperazine core linked to a thiophen-3-yl-substituted thiazole and a 1,2,4-triazole moiety via an ethanone bridge. Key structural attributes include:

Properties

IUPAC Name |

1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6OS2/c22-14(7-21-11-16-10-17-21)19-2-4-20(5-3-19)15-18-13(9-24-15)12-1-6-23-8-12/h1,6,8-11H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKBAMRFZSTPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include a thiazole ring, a thiophene moiety, and a piperazine group, suggest diverse pharmacological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features:

- A thiazole ring known for its biological activity.

- A thiophene ring which enhances its chemical reactivity.

- A piperazine moiety that is often associated with various pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole and triazole components are particularly noted for their effectiveness against various pathogens. A study on triazole derivatives demonstrated their antibacterial and antifungal activities against multiple strains of bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| Compound C | C. albicans | 10 µg/mL |

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, thiazolidinone derivatives have shown promising results in targeting cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study: Thiazolidinone Derivatives

A review highlighted several thiazolidinone derivatives that demonstrated significant anticancer activity by inhibiting various enzymes associated with tumor growth. These findings suggest that the incorporation of thiazole and piperazine structures can enhance the anticancer efficacy of new drug candidates .

Antiviral Activity

The presence of the triazole ring in the compound is associated with antiviral properties. Triazole derivatives have been reported to exhibit activity against viral infections, including those caused by HIV and influenza viruses . The mechanism typically involves interference with viral replication processes.

The biological activities of this compound can be attributed to:

- Enzyme Inhibition: Many thiazole derivatives act as inhibitors of key enzymes involved in disease processes.

- Receptor Modulation: The piperazine component may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step synthetic pathways that include cyclization reactions and nucleophilic substitutions. This compound serves as a valuable building block for the development of novel therapeutic agents in medicinal chemistry.

Scientific Research Applications

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Research indicates that it may interact with specific cellular pathways involved in apoptosis and cell proliferation. The unique structural components allow it to bind effectively to various targets within cancer cells, potentially inhibiting their growth and survival.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural characteristics enable it to disrupt microbial cell membranes or interfere with essential metabolic processes in bacteria and fungi. Studies are ongoing to evaluate its efficacy against a range of pathogens.

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The authors concluded that further optimization could lead to the development of new antibiotics based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine-Linked Thiazole-Triazole Derivatives

The following table compares the target compound with analogs from , and 19:

*Estimated based on structural similarity; †Calculated using atomic masses.

Key Observations:

- Triazole vs. Tetrazole : Compounds with 1,2,4-triazole (e.g., target, 15a) exhibit higher aromaticity and metabolic stability compared to tetrazole derivatives (), which are more prone to hydrolysis .

- Piperazine vs. Piperidine : Piperazine-containing compounds (target, 5i) generally exhibit better water solubility than piperidine derivatives () due to the additional nitrogen atom .

Comparison with Urea and Sulfonyl Derivatives

and highlight urea- and sulfonyl-linked piperazine-thiazole compounds:

Key Observations:

- Urea vs.

Role of Heterocyclic Moieties

- Thiazole vs.

- Triazole vs. Benzimidazole : Benzimidazole-containing compounds () exhibit planar aromatic systems, favoring intercalation in DNA, whereas the target’s triazole may prioritize enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis involves multi-step strategies, focusing on coupling thiophene, thiazole, and triazole moieties. Key steps include:

- Thiazole ring formation : Reacting 4-(thiophen-3-yl)thiazole precursors with piperazine under reflux in pyridine or acetic acid .

- Triazole introduction : Using hydrazine hydrate or isothiocyanate derivatives in refluxing ethanol, followed by recrystallization .

- Yield optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–6 hours), and stoichiometric ratios (1:1 molar ratios for nucleophilic substitutions) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the compound, particularly the thiazole and triazole rings?

- ¹H/¹³C NMR : Assign signals for thiazole protons (δ 7.2–8.5 ppm) and triazole protons (δ 8.1–8.3 ppm). Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) .

- FT-IR : Confirm C=N stretches (1600–1650 cm⁻¹) for thiazole/triazole and N-H stretches (3300 cm⁻¹) for piperazine .

- X-ray crystallography : Resolve ambiguities in ring conformations (e.g., dihedral angles between thiophene and thiazole) .

Advanced Research Questions

Q. How can researchers address contradictions in NMR data when characterizing piperazine-linked heterocycles, and what strategies validate ambiguous signals?

Q. What computational methods are employed to predict the biological activity of this compound, and how do molecular docking results inform further derivatization?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antimicrobial activity). Key findings:

- The thiophene moiety enhances hydrophobic interactions with enzyme active sites .

- Triazole nitrogen atoms form hydrogen bonds with catalytic residues .

- QSAR studies : Modify substituents on the piperazine ring to improve binding affinity (e.g., introducing electron-withdrawing groups like -NO₂) .

Q. In designing derivatives with enhanced antimicrobial properties, what functional group modifications are most effective, based on existing SAR studies?

- Thiazole modifications : Introduce halogens (e.g., -Cl) at the 4-position to increase membrane permeability .

- Piperazine substitutions : Replace hydrogen with methyl groups to reduce metabolic degradation .

- Triazole derivatives : Incorporate fluorine atoms to enhance bioavailability and target selectivity .

- Biological validation : Screen derivatives using in vitro MIC assays against S. aureus and C. albicans .

Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions for thiazole coupling to prevent hydrolysis .

- Analytical cross-validation : Combine HPLC purity checks (>95%) with mass spectrometry (ESI-MS) for molecular weight confirmation .

- Contradiction mitigation : Prefer crystallographic data over spectral inferences for ambiguous stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.